![molecular formula C13H9NO5 B3273148 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid CAS No. 58110-36-4](/img/structure/B3273148.png)
3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid
Overview
Description
“3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid” is a chemical compound with the molecular formula C13H9NO5 . Its IUPAC name is (2E)-3-[5-(2-nitrophenyl)-2-furyl]-2-propenoic acid . The compound has a molecular weight of 259.22 .
Molecular Structure Analysis
The InChI code for “3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid” is 1S/C13H9NO5/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)/b8-6+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point of 177-181 °C (lit.) . It is a solid at room temperature .Scientific Research Applications
Antibacterial Activity
Nitrofurantoin has gained attention due to its antibacterial properties. It effectively targets both gram-positive and gram-negative bacteria. Researchers have synthesized various nitrofurantoin analogues, exploring their efficacy against bacterial strains. Notably, some derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Streptococcus faecium .
Cytotoxic Effects
In addition to its antibacterial role, nitrofurantoin derivatives have been investigated for their cytotoxic effects. These compounds were tested against lung carcinoma cells, revealing varying levels of cytotoxicity. Such investigations contribute to our understanding of their potential in cancer therapy .
Urease Inhibition
Researchers have explored the synthetic chemistry of phenyl-3-(5-aryl-2-furyl)-2-propenones (furan chalcones) and found promising results related to urease inhibition. Urease is an enzyme involved in urea hydrolysis, and its inhibition is relevant in various contexts, including antimicrobial strategies .
Other Therapeutic Advantages
Beyond antibacterial and cytotoxic effects, nitrofurantoin derivatives exhibit a wide range of therapeutic advantages:
- Anti-inflammatory, Analgesic, and More : These compounds possess diverse pharmacological effects, including anti-inflammatory, analgesic, antidepressant, and anti-anxiety properties .
Mechanistic Investigations
Researchers have conducted theoretical and molecular mechanistic studies to understand the behavior of nitrofurantoin derivatives. These investigations provide insights into their mode of action and interactions with biological targets .
Future Prospects
Given the versatility of furan derivatives, including nitrofurantoin, researchers continue to explore novel applications. As microbial resistance remains a global concern, these compounds offer potential for creating more effective and secure antimicrobial agents .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSUZFHFKHDFMW-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213230 | |
Record name | (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid | |
CAS RN |
765937-82-4, 58110-36-4 | |
Record name | (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765937-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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